molecular formula C21H17ClN2O B3842031 3-chloro-N-[(Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylideneamino]benzamide

3-chloro-N-[(Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylideneamino]benzamide

Cat. No.: B3842031
M. Wt: 348.8 g/mol
InChI Key: NVFYXLVAEYGOFN-QRVIBDJDSA-N
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Description

3-chloro-N-[(Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylideneamino]benzamide is a complex organic compound with a unique structure that includes a chloro-substituted benzamide group and an acenaphthylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylideneamino]benzamide typically involves the condensation of 3-chlorobenzoyl chloride with an appropriate amine derivative of acenaphthylene. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives with hydrogenated functional groups.

    Substitution: Substituted benzamide derivatives with various nucleophiles replacing the chloro group.

Scientific Research Applications

3-chloro-N-[(Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylideneamino]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylideneamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]benzamide
  • 3-chloro-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]benzamide

Uniqueness

3-chloro-N-[(Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylideneamino]benzamide is unique due to its acenaphthylene moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

3-chloro-N-[(Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O/c1-13(23-24-21(25)16-5-2-6-17(22)12-16)18-11-10-15-9-8-14-4-3-7-19(18)20(14)15/h2-7,10-12H,8-9H2,1H3,(H,24,25)/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFYXLVAEYGOFN-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Cl)C2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CC=C1)Cl)/C2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[(Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylideneamino]benzamide

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